N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide
Description
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1H-indole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-25-18-9-11-23(13-18)17-6-4-16(5-7-17)22-20(24)15-3-2-14-8-10-21-19(14)12-15/h2-8,10,12,18,21H,9,11,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNUGYXWPUYHRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The methoxypyrrolidine moiety can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by the methoxypyrrolidine group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of a nitro group can produce an amine .
Scientific Research Applications
N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways . The methoxypyrrolidine moiety may enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide with structurally related indole carboxamides documented in the evidence. Key differences in substituents, synthetic efficiency, and physicochemical properties are highlighted.
Structural Modifications and Substituent Effects
- Key Observations: Substituent Flexibility: The 3-methoxypyrrolidine group in the target compound introduces a polar, conformationally restricted moiety, contrasting with the diethylamino-cyclohexyl group in 5t (less polar) or the chlorobenzyl group in I14 (hydrophobic). These differences may influence target selectivity and solubility . Synthetic Accessibility: The target compound’s synthesis likely requires coupling 1H-indole-6-carboxylic acid with 4-(3-methoxypyrrolidin-1-YL)aniline.
Physicochemical Properties
- Key Observations :
- The target compound’s predicted PSA (~70 Ų) and molecular weight (~365 g/mol) align with Lipinski’s Rule of Five, suggesting favorable oral bioavailability compared to bulkier analogs like I14 (MW 653.2) .
- The 3-methoxypyrrolidine group may enhance water solubility relative to chlorobenzyl or pyridinyl substituents, which are more lipophilic .
Pharmacological Potential (Inferred from Analogs)
- Nurr1 Agonism : Compounds like 5t and 5v () demonstrate Nurr1 agonist activity, a target for Parkinson’s disease. The target compound’s pyrrolidine moiety may similarly engage hydrophobic pockets in Nurr1’s ligand-binding domain .
- Kinase Inhibition: Analog I14 () includes a pyridinyl-pyrimidinyl group linked to indole-6-carboxamide, a motif associated with kinase inhibition.
- BACE-1 Inhibition : The BACE-1 inhibitor in shares an indole-6-carboxamide scaffold but incorporates a 2-oxopyrrolidinyl group, suggesting that the target compound’s 3-methoxypyrrolidine could be explored for similar applications .
Biological Activity
N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of neuropharmacology and receptor modulation. This article explores its biological activity, including receptor interactions, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 234.29 g/mol
- CAS Number : 1797344-29-6
This compound primarily interacts with the 5-HT6 receptor , a subtype of serotonin receptors implicated in various neurological processes. The compound demonstrates high affinity for this receptor, which is associated with cognitive functions and mood regulation.
Receptor Affinity Data
| Receptor Type | Binding Affinity (Ki) | Functional Activity |
|---|---|---|
| 5-HT6 | Low nanomolar range | Antagonist |
Neuropharmacology
Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in animal models. The modulation of the 5-HT6 receptor is thought to enhance serotonergic neurotransmission, which can alleviate symptoms of depression and anxiety.
Case Studies
- Animal Model Study : In a study involving mice, administration of the compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. The results indicated that the compound may enhance serotonin levels in the brain.
- Receptor Interaction Study : A detailed binding assay demonstrated that this compound selectively binds to the 5-HT6 receptor without significantly affecting other serotonin receptor subtypes, suggesting a favorable safety profile for potential therapeutic use.
Toxicology and Safety Profile
Preliminary toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses. However, comprehensive studies are required to establish a complete safety profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1H-indole-6-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of indole-carboxamide derivatives typically involves coupling the indole-6-carboxylic acid core with substituted phenylamines. For example, a similar compound, 5-Chloro-N-[4-(diethylamino)cyclohex-1-yl]-1H-indole-6-carboxamide, was synthesized via carbodiimide-mediated amidation (e.g., EDC/HOBt) with yields optimized by controlling stoichiometry (1.1:1.0 molar ratio of acid to amine) and reaction time (24–48 hours under nitrogen) . Solvent choice (e.g., DMF or DCM) and temperature (room temperature to 60°C) are critical for minimizing side reactions. Post-synthesis purification via column chromatography (silica gel, gradient elution) ensures high purity (>95%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires a combination of techniques:
- NMR : H and C NMR can confirm the presence of the methoxypyrrolidine group (e.g., δ 3.2–3.5 ppm for pyrrolidine protons) and indole carboxamide (δ 8.0–8.5 ppm for aromatic protons) .
- HRMS : High-resolution mass spectrometry ensures the molecular ion matches the calculated mass (e.g., CHNO requires m/z 335.1634) .
- IR : Peaks at ~1650 cm (amide C=O stretch) and ~1250 cm (C-O of methoxy group) further validate functional groups .
Q. What physicochemical properties are critical for solubility and stability in biological assays?
- Methodological Answer : Key properties include:
- PSA (Polar Surface Area) : Predicted PSA of ~90–100 Ų (based on similar indole-carboxamides) indicates moderate membrane permeability .
- pKa : Predicted basic pKa (~8.5–9.0) of the pyrrolidine nitrogen suggests ionization at physiological pH, affecting solubility .
- Solubility : Use DMSO for stock solutions (50–100 mM), with dilution into aqueous buffers containing 0.1% Tween-80 to prevent precipitation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity for nicotinic acetylcholine receptors (nAChRs)?
- Methodological Answer :
- Core Modifications : Replace the 3-methoxypyrrolidine group with other heterocycles (e.g., quinuclidine or piperidine) to assess steric/electronic effects. For example, N-[(R)-quinuclidin-3-yl]-1H-indole-6-carboxamide showed potent nAChR agonism, suggesting the importance of basic nitrogen positioning .
- Bioassays : Use patch-clamp electrophysiology or calcium flux assays in HEK-293 cells expressing α7 or α4β2 nAChR subtypes. Compare EC values (nM range) across analogs .
- Computational Modeling : Perform docking studies with nAChR crystal structures (PDB: 2QC1) to identify key interactions (e.g., hydrogen bonding with indole NH) .
Q. How should contradictory data in biological assays (e.g., varying IC values across cell lines) be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell passage numbers, culture conditions, and assay buffers (e.g., HEPES vs. PBS).
- Off-Target Profiling : Screen against related targets (e.g., serotonin receptors) using radioligand binding assays to rule out cross-reactivity .
- Metabolic Stability : Assess compound stability in liver microsomes (e.g., human CYP3A4/5 isoforms) to account for degradation artifacts .
Q. What computational approaches are effective for predicting binding modes and pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) to evaluate conformational stability over 100 ns trajectories .
- ADME Prediction : Use SwissADME or ADMETlab to estimate bioavailability (%F), blood-brain barrier penetration (BBB score), and CYP inhibition .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
